cis-1-(Methylsulfonyl)octahydropyrrolo[3,4-b]pyrrole
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Overview
Description
cis-1-(Methylsulfonyl)octahydropyrrolo[3,4-b]pyrrole is a nitrogen-containing heterocyclic compound It features a unique structure with a pyrrole ring fused to a pyrrolidine ring, and a methylsulfonyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-1-(Methylsulfonyl)octahydropyrrolo[3,4-b]pyrrole typically involves multiple steps. One common method starts with the protection of the amino group in beta-amino propionic acid hydrochloride, followed by a Michael addition reaction. The intermediate product undergoes ring-closing reactions and decarboxylation to form a tetrahydropyrrolidone derivative. Finally, reductive amination and further ring-closing reactions yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
cis-1-(Methylsulfonyl)octahydropyrrolo[3,4-b]pyrrole can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group or to modify the pyrrole ring.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or alkylating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced pyrrole compounds, and substituted pyrrole derivatives.
Scientific Research Applications
cis-1-(Methylsulfonyl)octahydropyrrolo[3,4-b]pyrrole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Researchers are exploring its use in drug discovery, particularly for its potential as a kinase inhibitor.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of cis-1-(Methylsulfonyl)octahydropyrrolo[3,4-b]pyrrole involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interact with kinase enzymes, affecting cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
cis-5-Methanesulfonyl-octahydropyrrolo[2,3-c]pyrrole: This compound has a similar structure but differs in the position of the sulfonyl group.
Pyrrolopyrazine derivatives: These compounds share the pyrrole ring but have additional pyrazine rings, leading to different biological activities.
Uniqueness
cis-1-(Methylsulfonyl)octahydropyrrolo[3,4-b]pyrrole is unique due to its specific ring structure and the position of the methylsulfonyl group. This configuration imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Biological Activity
The compound cis-1-(Methylsulfonyl)octahydropyrrolo[3,4-b]pyrrole is a member of the pyrrole family, which has garnered attention due to its diverse biological activities. Pyrrole derivatives are known for their potential in medicinal chemistry, particularly in developing agents with antimicrobial, antiviral, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a bicyclic structure that includes a methylsulfonyl group, which may enhance its solubility and reactivity. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit various biological activities, including:
- Antimicrobial Activity: Effective against various bacterial strains.
- Antiviral Properties: Potential efficacy in inhibiting viral replication.
- Anticancer Effects: Induction of apoptosis in cancer cell lines.
Table 1: Summary of Biological Activities
The mechanisms through which This compound exerts its biological effects include:
- Inhibition of Enzymatic Activity: Compounds within this class have been shown to inhibit specific enzymes involved in viral replication and bacterial growth.
- Cytokine Modulation: Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Cell Cycle Arrest: Certain pyrrole derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various pyrrole derivatives against Mycobacterium tuberculosis. The results indicated that compounds with a similar structural framework to This compound displayed significant activity with MIC values below 0.15 µM, suggesting strong potential as therapeutic agents against resistant strains.
Case Study 2: Antiviral Activity
Research on pyrrolopyridine derivatives demonstrated their effectiveness in inhibiting HIV replication. The compounds showed substantial potency against multiple drug-resistant strains, indicating that modifications in the pyrrole structure can lead to enhanced antiviral properties.
Properties
IUPAC Name |
(3aS,6aS)-1-methylsulfonyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2S/c1-12(10,11)9-3-2-6-4-8-5-7(6)9/h6-8H,2-5H2,1H3/t6-,7+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQXKWGRKDHSLC-NKWVEPMBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2C1CNC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N1CC[C@@H]2[C@H]1CNC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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